4-(3-Fluorophenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

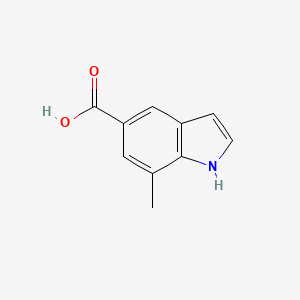

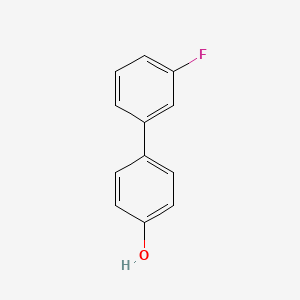

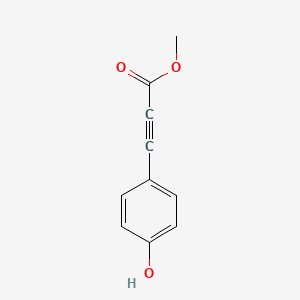

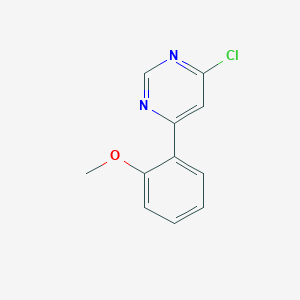

4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .

Molecular Structure Analysis

The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .Physical And Chemical Properties Analysis

4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Protonation and Acidity Studies : One study examined the protonation of 4-fluorophenol and other related compounds in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The research found that 4-fluorophenol is protonated predominantly on the oxygen atom, governed by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Anaerobic Transformation Studies : Another research used isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. This study identified the pathway of transformation and indicated that the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Biological Activity in New Molecule Synthesis : Research has been conducted on the synthesis of new biologically active molecules using 4-fluorophenyl groups. These studies focus on developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).

Inhibitor Studies in Enzymatic Processes : The study of tyrosinase-catalyzed oxidation of fluorophenols has been done to understand the enzyme's activity towards different fluorophenol isomers. This research can provide insights into the enzymatic processes and their inhibition (Battaini, Monzani, Casella, Lonardi, Tepper, Canters, & Bubacco, 2002).

Bioremediation and Environmental Studies : The use of fluorophenols in bioremediation has been explored, with studies on the glycosylation of these compounds by immobilized marine microalgae for environmental cleanup purposes (Shimoda & Hamada, 2010).

Synthesis of Complex Radiopharmaceuticals : The synthesis of no-carrier-added 4-[¹⁸F]fluorophenol from various precursors for building up more complex molecules has been researched, indicating its potential application in radiopharmaceuticals (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Application in Fluorescent Probes : Fluorophenols have been used in the development of fluorescent probes for sensing pH and metal cations. This application is crucial in biochemical and medical research (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

Phenolic compounds, in general, have been found to interact with multiple receptors and are involved in a variety of biological activities .

Mode of Action

The exact mode of action of 4-(3-Fluorophenyl)phenol is not well-documented. Phenolic compounds, such as 4-(3-Fluorophenyl)phenol, are known to interact with their targets through various mechanisms. For instance, phenol, a related compound, is a potent proteolytic agent that can dissolve tissue on contact via proteolysis .

Biochemical Pathways

Phenolic compounds are known to be involved in various biological activities and pathways . They are often involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can vary greatly depending on their chemical structure and the presence of functional groups .

Result of Action

A study on the cellular responses of chlorella pyrenoidosa to phenol and 4-fluorophenol showed that these compounds can affect the growth, morphology, and cell division of this microorganism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Fluorophenyl)phenol. For instance, the presence of other chemicals, pH, temperature, and light conditions can affect the stability and activity of phenolic compounds .

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMDMKNUDRMOCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571595 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64465-61-8 |

Source

|

| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)